

Application of Luteolinidin in Food Colorant Research

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Compound of Interest

Compound Name: **Luteolinidin**

Cat. No.: **B1216485**

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Application Notes

Introduction to Luteolinidin

Luteolinidin is a naturally occurring, water-soluble plant pigment belonging to the 3-deoxyanthocyanidin class of flavonoids.^[1] Primarily found in the bran and leaves of Sorghum bicolor (red sorghum), it imparts a characteristic orange to reddish-orange hue.^{[2][3]} Unlike common anthocyanins, 3-deoxyanthocyanidins such as **luteolinidin** lack a hydroxyl group at the C-3 position of the flavonoid skeleton.^[4] This structural difference confers significantly enhanced stability against degradation from pH shifts, heat, and light, making **luteolinidin** a highly promising candidate for use as a natural food colorant.^{[2][4][5][6]} Beyond its coloring properties, **luteolinidin** exhibits valuable bioactive functions, including antioxidant and antimicrobial activities, which can contribute to food preservation and offer health benefits.^{[2][6]}

Physicochemical and Bioactive Properties

2.1 Color and Stability **Luteolinidin** provides a stable orange-red color, which is a desirable shade in the food industry. Its unique 3-deoxyanthocyanidin structure makes it more resistant to the chemical transformations that typically cause color loss in other anthocyanins.^{[4][7]} Studies have demonstrated its superior stability in acidic solutions compared to common anthocyanidins found in fruits and vegetables.^[2] It retains its color intensity well across a range of pH values and under thermal processing conditions.^{[4][5]} For instance, crude 3-deoxyanthocyanin extracts from sorghum showed no significant degradation when heated to

80°C for 25 minutes.[4] Furthermore, their stability under fluorescent light is high, with minimal degradation observed over a 21-day storage period.[4]

Table 1: Stability of Sorghum 3-Deoxyanthocyanins (including **Luteolinidin**) in a Model Beverage (pH 3.5)

Condition	Duration	Degradation (%)	Reference
Fluorescent Light Exposure	21 days	~24.2%	[4]
Absence of Light (Dark)	21 days	~20.7%	[4]

| Heat Treatment | 25 minutes at 80°C | No significant difference from control |[4] |

2.2 Antioxidant Activity **Luteolinidin** is a potent antioxidant, capable of scavenging free radicals and protecting against oxidative damage.[2][3] This activity is attributed to its phenolic structure, which can donate hydrogen atoms to terminate radical chain reactions.[2] The antioxidant capacity of **luteolinidin**-containing extracts has been confirmed through various in vitro assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[8][9] This property not only adds a health-promoting aspect to its profile but can also help protect food products from oxidative deterioration.[10]

Table 2: Antioxidant Activity of 3-Deoxyanthocyanidin Extracts from Sorghum bicolor

Sorghum Cultivar	Luteolinidin Content (µg/g)	DPPH Scavenging	ABTS Scavenging	Hydroxyl Radical Scavenging	Reference
Liaozha-48	97.18	High	High	High	[8][9]
Liaonuo-11	Not specified	Moderate	Moderate	Moderate	[8][9]

| Liaonian-3 | Not specified | Lower | Lower | Lower |[8][9] |

2.3 Antimicrobial Properties Research has indicated that luteolin, a closely related flavonoid, possesses effective antimicrobial activity against a range of foodborne pathogens, including *Staphylococcus aureus*, *Escherichia coli*, *Listeria monocytogenes*, and *Salmonella*.[\[11\]](#)[\[12\]](#)[\[13\]](#) Luteolin exerts its effect by damaging the bacterial cell membrane, leading to the leakage of cellular contents and inhibiting biofilm formation.[\[11\]](#)[\[12\]](#) While specific studies on **luteolinidin** are less common, the shared flavonoid structure suggests it may possess similar antimicrobial potential, making it a multifunctional additive that could enhance food safety.

Table 3: Antimicrobial Activity of Luteolin against Foodborne Pathogens

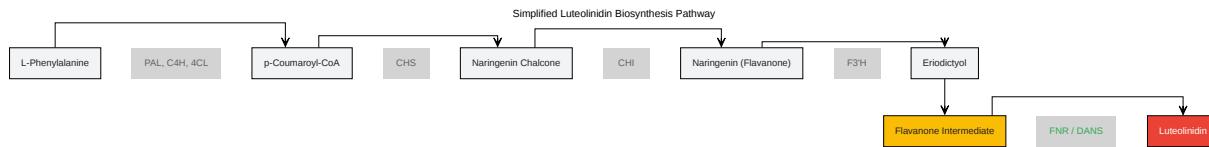
Pathogen	MIC (µg/mL)	MBC (µg/mL)	Reference
<i>Escherichia coli</i>	312.5	625	[11] [14]
Staphylococcus aureus	312.5	625	[11] [14]

| *Listeria monocytogenes* | 32 - 64 | 64 - 128 |[\[12\]](#) |

MIC: Minimum Inhibitory Concentration; MBC: Minimum Bactericidal Concentration.

Biosynthesis of Luteolinidin

Luteolinidin is synthesized in plants via the flavonoid branch of the phenylpropanoid pathway. The pathway begins with the amino acid phenylalanine and proceeds through several enzymatic steps to produce flavanones like naringenin. In the specific pathway for 3-deoxyanthocyanidins, a flavanone 4-reductase (FNR) and a deoxyanthocyanidin synthase (DANS) are proposed to be key enzymes, distinguishing it from the synthesis of common anthocyanidins which involves flavanone 3-hydroxylase (F3H) and dihydroflavonol 4-reductase (DFR).



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Figure 1: Simplified biosynthesis pathway of **Luteolinidin**.[\[15\]](#)[\[16\]](#)

Safety and Regulation

As with any food additive, **luteolinidin** must undergo rigorous safety and toxicological evaluation before it can be approved for widespread use.[\[17\]](#)[\[18\]](#) Core studies typically required include assessments of metabolism, subchronic and chronic toxicity, genotoxicity, carcinogenicity, and reproductive/developmental toxicity.[\[17\]](#)[\[19\]](#) While specific comprehensive toxicological data for **luteolinidin** as a food additive is emerging, related flavonoids are generally recognized for their low toxicity.[\[1\]](#) The use of natural colorants is strictly regulated, and manufacturers must demonstrate their safety and stability under typical storage and usage conditions to meet guidelines set by bodies like the FDA and EFSA.[\[18\]](#)[\[20\]](#)

Experimental Protocols

Protocol 1: Extraction and Purification of Luteolinidin from Sorghum bicolor

This protocol describes an optimized method for extracting 3-deoxyanthocyanidins, including **luteolinidin**, from sorghum grain.[\[8\]](#)[\[9\]](#)

Materials:

- Sorghum (Sorghum bicolor) grain or bran

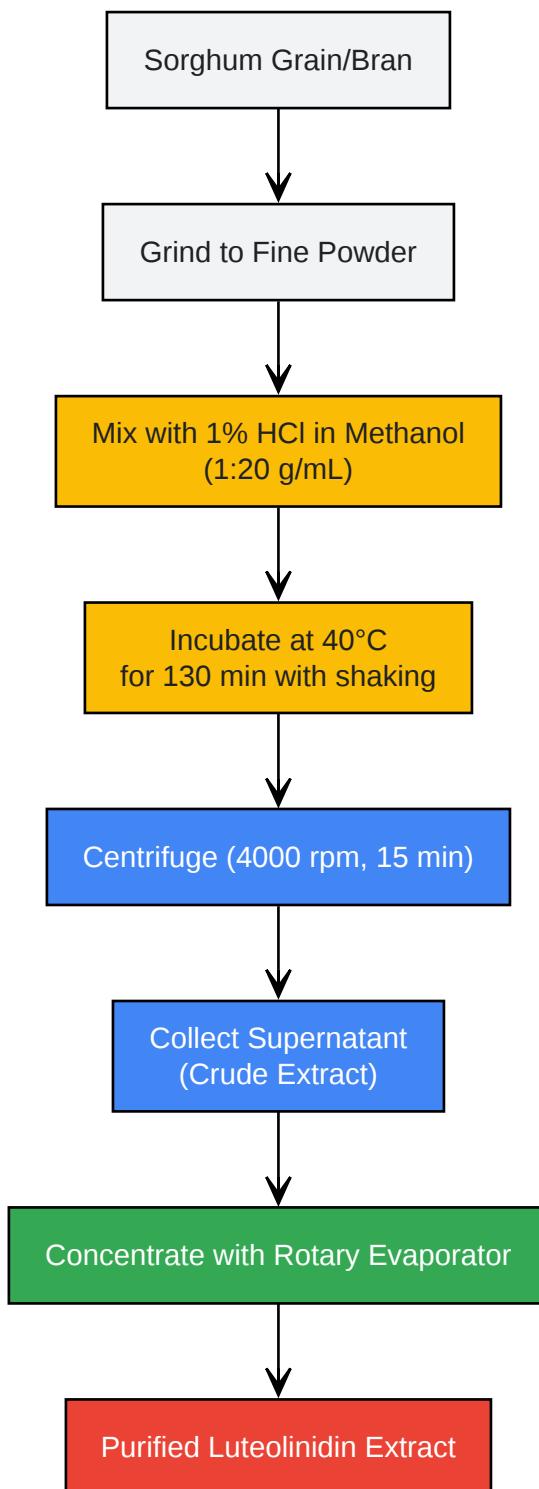
- Methanol (MeOH)
- Hydrochloric acid (HCl), concentrated
- Grinder or mill
- Shaker or orbital incubator
- Centrifuge and tubes
- Rotary evaporator
- HPLC system for analysis

Procedure:

- Sample Preparation: Grind dry sorghum grains or bran into a fine powder.
- Solvent Preparation: Prepare the extraction solvent: 1% HCl in Methanol (v/v). For example, add 1 mL of concentrated HCl to 99 mL of methanol.
- Extraction:
 - Mix the sorghum powder with the extraction solvent at a solid-to-liquid ratio of 1:20 (g/mL).
 - Place the mixture in a shaker or incubator at 40°C for 130 minutes.[8][9]
- Separation:
 - Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid material.
 - Carefully decant and collect the supernatant (the crude extract).
- Concentration:
 - Concentrate the crude extract using a rotary evaporator at 40°C under reduced pressure to remove the methanol.
 - The resulting concentrate is rich in 3-deoxyanthocyanidins.

- Analysis (Optional): Analyze the extract using HPLC to identify and quantify **luteolinidin** and other related compounds like apigeninidin.[2][8]

Workflow for Luteolinidin Extraction



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Figure 2: Experimental workflow for the extraction of **Luteolinidin**.

Protocol 2: Evaluation of Color Stability

This protocol outlines methods to assess the stability of the **luteolinidin** extract under various stress conditions relevant to food processing and storage.[4][20][21]

Materials:

- **Luteolinidin** extract
- Buffer solutions (pH 2-8)
- Spectrophotometer or Colorimeter (for Lab* measurements)
- Water bath or incubator for heat stability testing
- Photostability cabinet with controlled light source (e.g., mimicking supermarket conditions) for light stability testing[21]

Procedure:

- Sample Preparation: Prepare solutions of the **luteolinidin** extract in buffer solutions of varying pH (e.g., 3, 5, 7). Use a concentration that gives a measurable absorbance in the visible range (approx. 480-498 nm for **luteolinidin**).[2]
- Initial Measurement: Measure the initial color of each sample using a spectrophotometer (absorbance scan) or a colorimeter (L, a, b* values). This is the T=0 reading.
- pH Stability:
 - Store the buffered solutions at a constant temperature (e.g., 25°C) in the dark.
 - Measure color at regular intervals (e.g., daily for a week, then weekly) to monitor changes over time.
- Heat Stability:

- Place samples in a temperature-controlled water bath or oven set to a target temperature (e.g., 80°C).
- Measure the color after specific time intervals (e.g., 5, 15, 30, 60 minutes) after cooling the samples to room temperature.[4]
- Light Stability:
 - Place samples in a photostability cabinet under controlled illumination and temperature (e.g., 25°C).[21]
 - Keep a control set of identical samples wrapped in aluminum foil to protect them from light.
 - Measure the color of both light-exposed and dark-control samples at regular intervals.
- Data Analysis: Calculate the percentage of color degradation or the total color change (ΔE) over time for each condition.

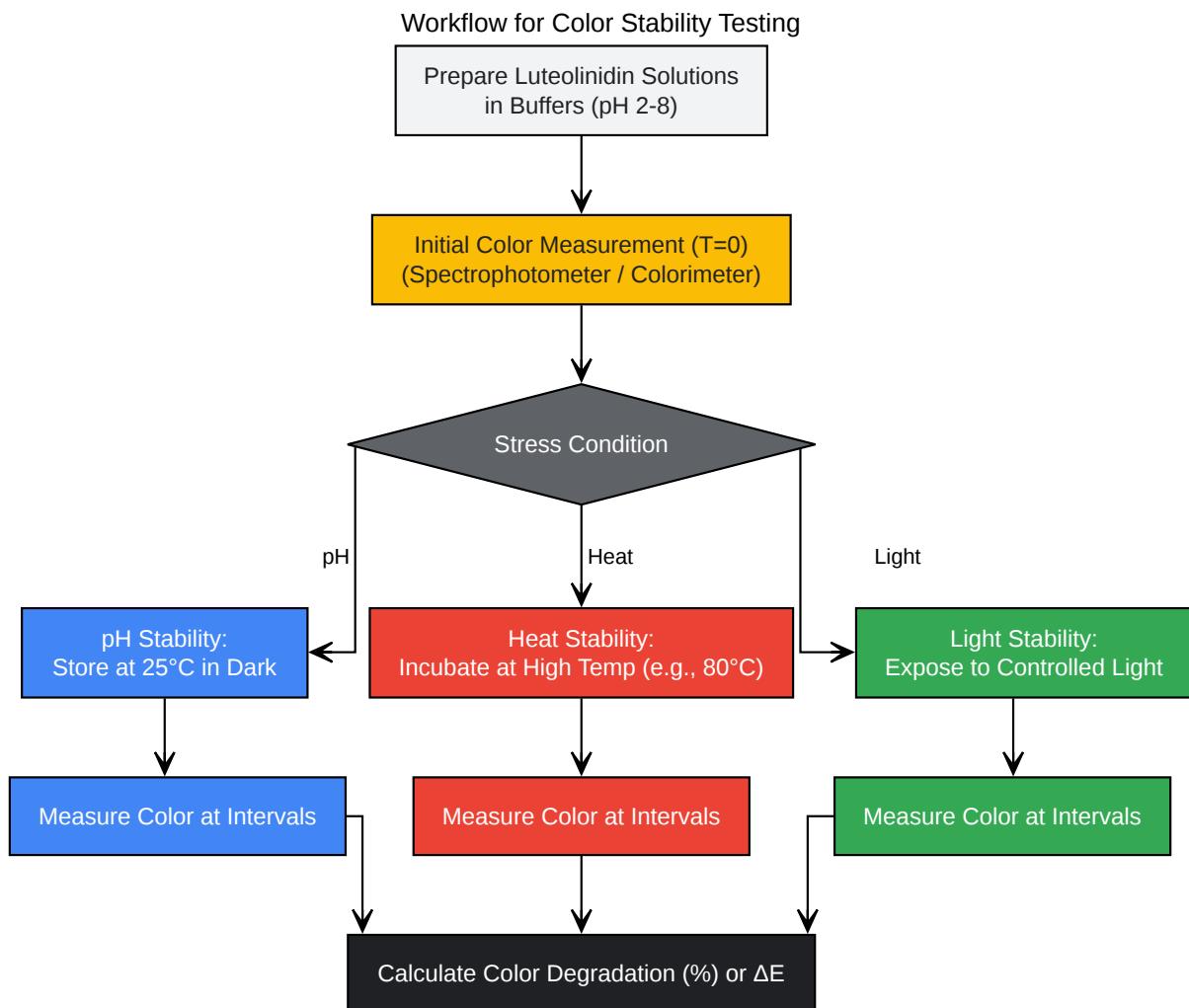
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Figure 3: Experimental workflow for stability testing of **Luteolinidin**.

Protocol 3: Assessment of Antioxidant Capacity (DPPH Assay)

This protocol describes a common method for evaluating the free radical scavenging activity of the **luteolinidin** extract.[22][23][24]

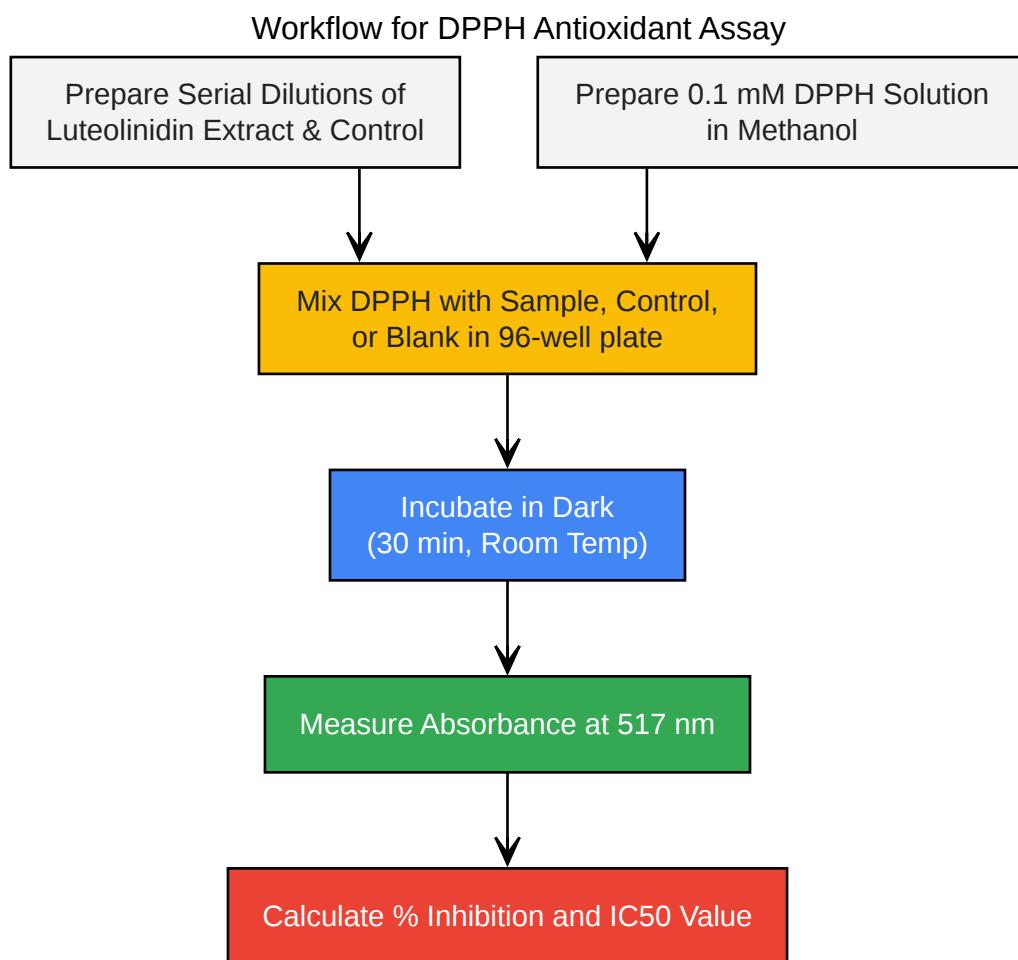
Materials:

- **Luteolinidin** extract
- DPPH (2,2-diphenyl-1-picrylhydrazyl)
- Methanol
- Ascorbic acid or Trolox (as a positive control)
- 96-well microplate
- Microplate reader or spectrophotometer

Procedure:

- Solution Preparation:
 - Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Store in the dark.
 - Prepare a series of dilutions of the **Luteolinidin** extract and the positive control (e.g., ascorbic acid) in methanol.
- Assay:
 - In a 96-well plate, add a fixed volume of the DPPH solution to each well (e.g., 100 µL).
 - Add an equal volume of the different concentrations of the extract, positive control, or methanol (as a blank) to the wells (e.g., 100 µL).
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance of each well at ~517 nm using a microplate reader.
- Calculation:
 - Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

- Plot the % inhibition against the extract concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).[25] A lower IC₅₀ value indicates higher antioxidant activity.



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Figure 4: Experimental workflow for DPPH antioxidant capacity assay.

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